![molecular formula C18H17ClN2O3 B2573052 8-chloro-3-(4-methoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one CAS No. 688343-02-4](/img/structure/B2573052.png)
8-chloro-3-(4-methoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography or NMR spectroscopy could be used to determine its structure .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The oxadiazocin ring might be involved in reactions with nucleophiles or electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar methoxyphenyl group and the potentially aromatic oxadiazocin ring could influence its solubility, melting point, and other properties.Scientific Research Applications
Antioxidant Activity
The compound has been evaluated for its antioxidant activity . The studies revealed that the compound was found to be a better antioxidant than its metal complexes .
Antimicrobial Efficacy
The compound and its transition metal complexes have shown antimicrobial efficacy . Antimicrobial studies revealed the more noxious nature of metal complexes compared to the compound against various strains of bacteria and fungi .
Molecular Docking Studies
Molecular docking studies have been conducted on the compound . The results based on the binding energy values supported the experimental results of the antioxidant activities of the compounds .
Synthesis of Transition Metal Complexes
The compound has been used in the synthesis of transition metal complexes . The synthesized imidazole was reacted with salts of 1st row transition metals (Co(II), Ni(II), Cu(II), Mn(II) and Zn(II)) to obtain metal complexes .
Charge Transfer Studies
The compound has been studied for intra-molecular charge transfer . The transfer integral values for holes were found to be higher than the electron transfer integrals, indicating that the compound would be a better hole transporter .
Use in the Pharmaceutical Industry
The compound has potential applications in the pharmaceutical industry . However, more research is needed to fully understand its potential benefits and risks.
Safety and Hazards
properties
IUPAC Name |
4-chloro-10-(4-methoxyphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c1-18-10-15(14-9-11(19)3-8-16(14)24-18)20-17(22)21(18)12-4-6-13(23-2)7-5-12/h3-9,15H,10H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSXVZXLEJDLJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C(O1)C=CC(=C3)Cl)NC(=O)N2C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-chloro-3-(4-methoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one |
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